

Application Notes and Protocols for LPK-26 in GTPyS Binding Assays

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Compound of Interest

Compound Name: LPK-26

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Introduction

LPK-26 is a potent and selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in pain, addiction, and mood disorders.[1] The GTPyS binding assay is a widely used functional assay to characterize the interaction of ligands with GPCRs. This in vitro assay measures the initial step of G protein activation, providing a quantitative measure of agonist potency and efficacy. These application notes provide a detailed protocol for utilizing **LPK-26** in a [³⁵S]GTPyS binding assay to characterize its activity at the KOR.

Principle of the GTPyS Binding Assay

The GTPyS binding assay is a functional method that quantifies the activation of G proteins upon agonist binding to a GPCR.[2] In the inactive state, the Gα subunit of the heterotrimeric G protein is bound to guanosine diphosphate (GDP). Agonist binding to the receptor promotes a conformational change, facilitating the exchange of GDP for guanosine triphosphate (GTP) on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector proteins. The assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPyS, which, upon binding to the Gα subunit, results in an accumulation of radioactivity in the cell membrane.[2] The amount of bound [³⁵S]GTPyS is proportional to the extent of receptor activation by the agonist.

Quantitative Data Summary

The following table summarizes the in vitro functional potency of **LPK-26** in a [³⁵S]GTPγS binding assay, with comparative data for other common kappa opioid receptor agonists.

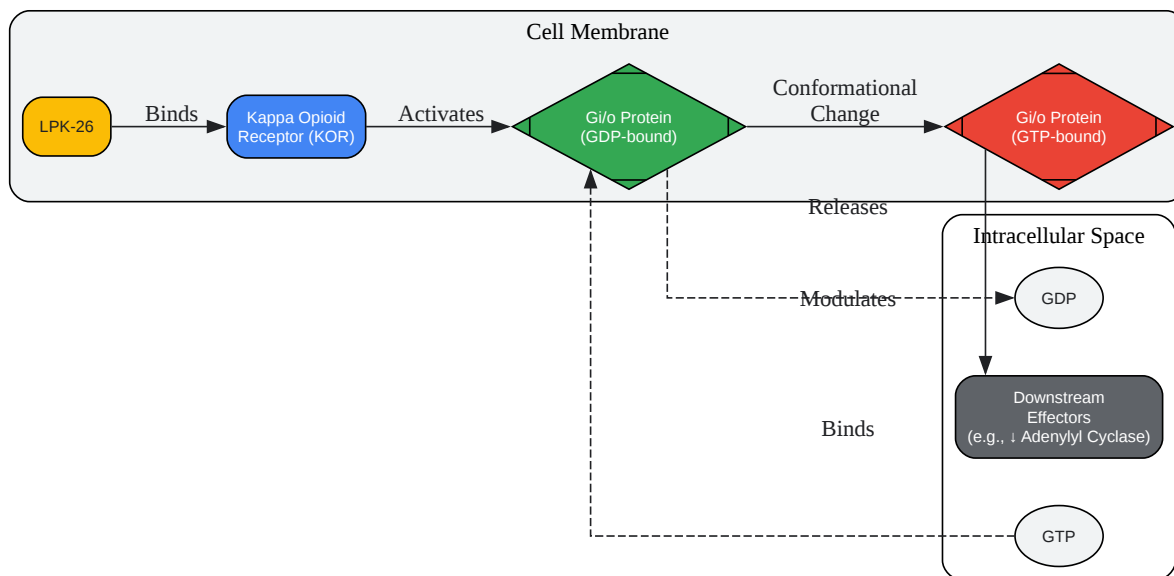
Ligand	Parameter	Value	Cell System	Reference
LPK-26	EC ₅₀	0.0094 nM	CHO-hKOR cell membranes	[1]
U50,488	EC ₅₀	~100-470 nM	CHO-hKOR cell membranes / Mouse striatum	[3]
Dynorphin A (1-17)	EC ₅₀	~423-474 nM	Monkey cortical and thalamic membranes	[4]

EC₅₀ (Half-maximal effective concentration) represents the concentration of an agonist that produces 50% of the maximal possible effect.

Signaling Pathway and Experimental Workflow

Kappa Opioid Receptor Signaling Pathway

LPK-26 activates the kappa opioid receptor, which is coupled to inhibitory G proteins (Gi/o). This activation leads to the exchange of GDP for GTP on the Gα subunit and subsequent downstream signaling events.

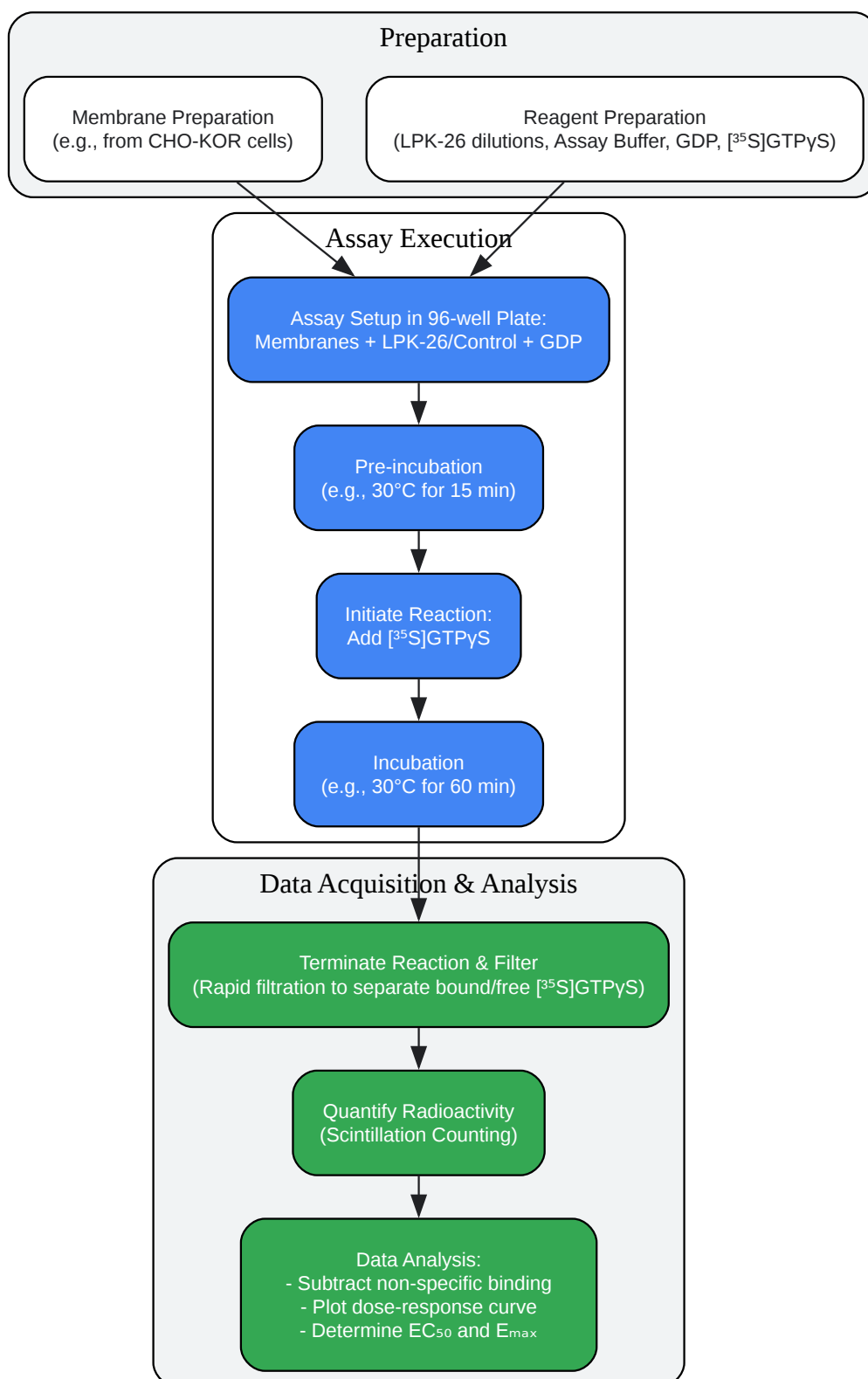


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LPK-26 activation of the Kappa Opioid Receptor signaling pathway.

Experimental Workflow for [³⁵S]GTPyS Binding Assay

The following diagram outlines the key steps in performing a [³⁵S]GTPyS binding assay with **LPK-26**.



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